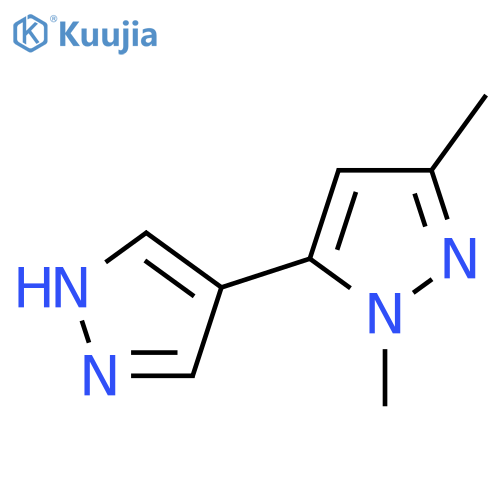Cas no 1928779-99-0 (1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole)

1928779-99-0 structure
商品名:1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole
1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole
- 1928779-99-0
- EN300-1855598
-
- インチ: 1S/C8H10N4/c1-6-3-8(12(2)11-6)7-4-9-10-5-7/h3-5H,1-2H3,(H,9,10)
- InChIKey: BQTLTMTWFRXCKJ-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(=CC(C)=N1)C1C=NNC=1
計算された属性
- せいみつぶんしりょう: 162.090546336g/mol
- どういたいしつりょう: 162.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1855598-0.25g |
1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole |
1928779-99-0 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1855598-0.05g |
1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole |
1928779-99-0 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1855598-1.0g |
1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole |
1928779-99-0 | 1g |
$1658.0 | 2023-06-02 | ||
| Enamine | EN300-1855598-0.5g |
1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole |
1928779-99-0 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1855598-2.5g |
1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole |
1928779-99-0 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1855598-5.0g |
1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole |
1928779-99-0 | 5g |
$4806.0 | 2023-06-02 | ||
| Enamine | EN300-1855598-10.0g |
1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole |
1928779-99-0 | 10g |
$7128.0 | 2023-06-02 | ||
| Enamine | EN300-1855598-0.1g |
1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole |
1928779-99-0 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1855598-10g |
1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole |
1928779-99-0 | 10g |
$3315.0 | 2023-09-18 | ||
| Enamine | EN300-1855598-5g |
1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole |
1928779-99-0 | 5g |
$2235.0 | 2023-09-18 |
1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
1928779-99-0 (1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazole) 関連製品
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
